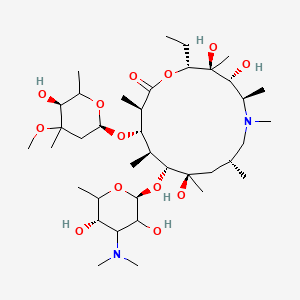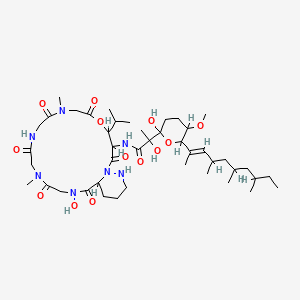
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Lovastatin, a well-known statin used to lower cholesterol levels. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epi Lovastatin Hydroxy Acid-d3 Sodium Salt involves multiple steps, starting from Lovastatin. The process includes the introduction of deuterium atoms into the Lovastatin molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The final product is then converted to its sodium salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is often produced through custom synthesis, tailored to meet specific research requirements .
Chemical Reactions Analysis
Types of Reactions
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Specific hydrogen atoms can be substituted with other atoms or groups, including deuterium
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Lovastatin and its derivatives.
Biology: Employed in biochemical studies to understand the metabolic pathways involving Lovastatin.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Lovastatin in the body.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cholesterol-related conditions .
Mechanism of Action
The mechanism of action of Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is similar to that of Lovastatin. It acts as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), an enzyme that catalyzes the conversion of HMG-CoA to mevalonate. This inhibition reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .
Comparison with Similar Compounds
Similar Compounds
Lovastatin: The parent compound, used to lower cholesterol levels.
Mevastatin: Another statin with similar cholesterol-lowering effects.
Simvastatin: A derivative of Lovastatin with enhanced potency.
Atorvastatin: A widely used statin with a longer half-life and greater efficacy.
Uniqueness
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for more precise tracking and analysis in metabolic studies, making it a valuable tool in both basic and applied research .
Properties
CAS No. |
1329834-74-3 |
|---|---|
Molecular Formula |
C₂₄H₃₄D₃NaO₆ |
Molecular Weight |
447.56 |
Synonyms |
[1S-[1α(βS*,δS*),2α,6β,8β(S*),8aα]]-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1-naphthaleneheptanoic Acid-d3 Monosodium Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6-dimethyl-2-[4-[3-(1-piperidinomethyl)phenoxy]-(Z)-2-butenylamino]-4(1H)-pyrimidone dihydrochloride](/img/structure/B1147334.png)




![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)



